Triethanolamine phosphate

Descripción general

Descripción

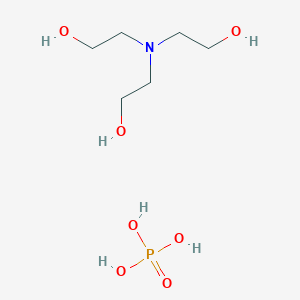

Triethanolamine phosphate is an organic compound that combines the properties of triethanolamine and phosphate. It is commonly used in various industrial and scientific applications due to its unique chemical properties. Triethanolamine is a tertiary amine and a triol, meaning it has three hydroxyl groups. The phosphate component adds additional functionality, making it useful in a range of applications from corrosion inhibition to pharmaceuticals.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Triethanolamine phosphate can be synthesized through the reaction of triethanolamine with phosphoric acid. The reaction typically involves mixing triethanolamine with an aqueous solution of phosphoric acid under controlled temperature and pH conditions. The reaction can be represented as follows:

N(CH2CH2OH)3+H3PO4→N(CH2CH2OH)3H3PO4

Industrial Production Methods: In industrial settings, the production of this compound involves continuous processes where triethanolamine and phosphoric acid are fed into a reactor. The reaction is carried out at elevated temperatures to ensure complete conversion. The product is then purified through distillation or crystallization to obtain high-purity this compound.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of aldehydes or carboxylic acids.

Substitution: The compound can participate in substitution reactions where the hydroxyl groups are replaced by other functional groups.

Complexation: this compound can form complexes with metal ions, which is useful in applications such as metal plating and corrosion inhibition.

Common Reagents and Conditions:

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Substitution Reagents: Alkyl halides, acyl chlorides.

Complexation Conditions: Aqueous solutions with metal salts.

Major Products:

Oxidation Products: Aldehydes, carboxylic acids.

Substitution Products: Alkylated or acylated triethanolamine derivatives.

Complexes: Metal-triethanolamine phosphate complexes.

Aplicaciones Científicas De Investigación

Corrosion Inhibition

Triethanolamine phosphate exhibits significant potential as a corrosion inhibitor in various environments. Its effectiveness stems from its ability to form protective films on metal surfaces.

- Case Study: Corrosion Inhibition in Water Systems

A study evaluated the performance of this compound ester in inhibiting corrosion of metals in water systems. Results indicated that the compound effectively reduced corrosion rates, demonstrating its applicability in industrial water treatment processes .

| Parameter | Control | With this compound |

|---|---|---|

| Corrosion Rate (mpy) | 10 | 2 |

| pH | 7 | 7 |

Concrete and Construction Materials

This compound is utilized to enhance the properties of concrete, particularly in improving the formation and stability of passive layers within concrete pore solutions.

- Case Study: Interaction with Concrete

Research showed that this compound positively affected the formation and breakdown of passive layers in concrete, leading to improved durability and resistance to environmental stressors .

| Concrete Sample | Without Additive | With this compound |

|---|---|---|

| Compressive Strength (MPa) | 25 | 30 |

| Water Absorption (%) | 10 | 5 |

Emulsifiers and Surfactants

In the formulation of cosmetics and personal care products, this compound serves as an emulsifier and surfactant, aiding in the stabilization of formulations.

- Application Example: Cosmetics

This compound is commonly found in lotions and creams, where it helps maintain the emulsion stability and enhances skin feel.

Agricultural Formulations

The compound also acts as a dispersing agent in agricultural herbicide formulations, improving the efficacy of active ingredients by enhancing their solubility and distribution.

- Case Study: Herbicide Efficacy

A study demonstrated that formulations containing this compound improved the dispersion of herbicides, leading to better coverage and effectiveness on target plants .

Safety and Toxicology Studies

While this compound has numerous applications, safety assessments are crucial for its use in consumer products.

- Toxicological Findings

Research indicates that while high concentrations can lead to nephrotoxicity in animal models, typical exposure levels in consumer products are considered safe . Long-term studies have shown no significant increase in tumor incidence or adverse reproductive effects at relevant exposure levels .

Mecanismo De Acción

The mechanism of action of triethanolamine phosphate involves its ability to form hydrogen bonds and complexes with other molecules. As a tertiary amine, it can accept protons, making it an effective pH adjuster. The phosphate group enhances its ability to form stable complexes with metal ions, which is crucial in applications like corrosion inhibition and metal plating.

Comparación Con Compuestos Similares

- Monoethanolamine phosphate

- Diethanolamine phosphate

- Triethanolamine

Comparison:

- Uniqueness: Triethanolamine phosphate is unique due to its combination of three hydroxyl groups and a phosphate group, which provides enhanced complexation and buffering capabilities compared to monoethanolamine phosphate and diethanolamine phosphate.

- Applications: While monoethanolamine and diethanolamine phosphates are also used in similar applications, this compound offers superior performance in terms of corrosion inhibition and complexation with metal ions.

Propiedades

Número CAS |

10017-56-8 |

|---|---|

Fórmula molecular |

C6H18NO7P |

Peso molecular |

247.18 g/mol |

Nombre IUPAC |

dihydrogen phosphate;tris(2-hydroxyethyl)azanium |

InChI |

InChI=1S/C6H15NO3.H3O4P/c8-4-1-7(2-5-9)3-6-10;1-5(2,3)4/h8-10H,1-6H2;(H3,1,2,3,4) |

Clave InChI |

NHFDKKSSQWCEES-UHFFFAOYSA-N |

SMILES |

C(CO)N(CCO)CCO.OP(=O)(O)O |

SMILES canónico |

C(CO)[NH+](CCO)CCO.OP(=O)(O)[O-] |

Key on ui other cas no. |

10017-56-8 |

Descripción física |

Liquid |

Pictogramas |

Corrosive; Irritant; Health Hazard |

Números CAS relacionados |

90506-92-6 90506-32-4 91647-92-6 93762-65-3 97489-28-6 90506-38-0 90506-35-7 90506-36-8 97468-06-9 90506-33-5 21071-31-8 67953-52-0 97468-08-1 32154-53-3 91783-04-9 96792-57-3 96792-58-4 85408-21-5 90506-34-6 97489-29-7 97489-30-0 97358-82-2 90506-37-9 90506-59-5 97468-10-5 97468-07-0 97468-09-2 |

Sinónimos |

2,2',2''-nitrilotriethanol triethanolamine triethanolamine acetate triethanolamine citrate triethanolamine citrate (1:1) triethanolamine copper salt triethanolamine hydrochloride triethanolamine iodohydrate triethanolamine maleate triethanolamine phosphate triethanolamine sulfate triethanolamine sulfate (2:1) triethanolamine sulfite (1:1) triethanolamine tartrate (1:1), (R-(R*,R*))-isomer triethanolamine titanium salt triethanolammonium chloride trolamine |

Origen del producto |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary applications of Triethanolamine phosphate in industrial settings?

A1: this compound is frequently employed as a corrosion inhibitor in various industrial applications. For example, it effectively prevents corrosion in glycerine-water hydraulic fluids, particularly when combined with sodium nitrite. This combination provides superior protection compared to other inhibitors, even under high pressure and temperature conditions []. Additionally, it serves as a component in fully-synthetic cutting fluids, enhancing their lubrication and anti-rust properties [].

Q2: Are there any documented instances where this compound has been utilized in analytical chemistry?

A3: Yes, this compound has proven valuable in analytical techniques. It serves as a component in buffer solutions for chiral separation of pharmaceuticals using capillary electrophoresis. For instance, it facilitates the enantiomeric separation of cetirizine [] and ibuprofen along with its metabolites []. This application highlights its role in developing sensitive and specific analytical methods for chiral drug analysis.

Q3: Beyond corrosion inhibition, are there other industrial applications for this compound?

A4: this compound finds use in diverse industrial applications. One notable example is its incorporation as a stabilizer in the preparation of antimony pentoxide hydrosol []. This hydrosol, known for its stability and redispersibility, serves as a flame-retardant additive in materials like rubber, plastics, and fabrics.

Q4: What alternatives to this compound are available for corrosion prevention in engine coolants?

A5: While this compound, often combined with sodium mercaptobenzothiazole, provides effective corrosion protection in engine coolants, it can experience depletion over time []. A more reliable alternative, according to research, is a combination of sodium benzoate and sodium nitrite, which offered consistent protection throughout extensive testing [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.